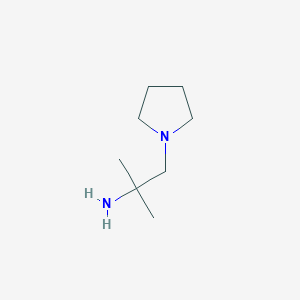

2-メチル-1-(ピロリジン-1-イル)プロパン-2-アミン

説明

2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine (MPA) is an organic compound that belongs to the class of pyrrolidines. It is widely used in scientific research as a model compound for studying the structure and properties of other pyrrolidines. In addition, MPA has been studied for its potential applications in various areas of science, including chemistry, pharmacology, and biochemistry.

科学的研究の応用

創薬と開発

ピロリジン環は、2-メチル-1-(ピロリジン-1-イル)プロパン-2-アミンのコア構造であり、その汎用性と薬物分子の薬物動態特性を高める能力から、医薬品化学において広く使用されています 。特に、選択的な生物活性を持つ化合物を創製する際に役立ちます。 例えば、ピロリジンの誘導体は、κ-オピオイド受容体拮抗薬として潜在的に有益であるため、その可能性が調査されています 。これらは、うつ病や依存症などの状態の治療に役立つ可能性があります。

抗腫瘍剤

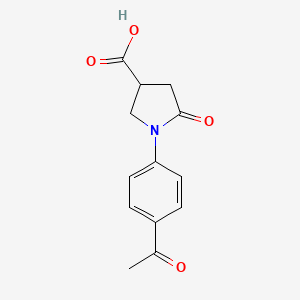

2-メチル-1-(ピロリジン-1-イル)プロパン-2-アミンから誘導できるピロリジン-2-オン骨格は、抗腫瘍剤に繰り返し見られます 。研究者は、がん治療に有望な新しい誘導体を合成しており、この化合物がより効果的ながん療法の探索における役割を強調しています。

神経薬理学

神経薬理学的研究において、2-メチル-1-(ピロリジン-1-イル)プロパン-2-アミン誘導体は、κ-オピオイド受容体に対する高い親和性と選択性で特徴付けられています 。これは、神経経路を研究し、神経疾患の治療法を開発する上で価値のあるものとなります。

合成化学

この化合物は、合成有機化学において汎用性の高いビルディングブロックとして役立ちます。 その反応性と合成経路にキラリティを導入する能力から、幅広い複雑な分子を合成するために使用されます.

ADME/毒性試験

新しい薬物候補にピロリジン環を導入することは、物理化学的パラメータを改変し、薬理学的研究においてより良い吸収、分布、代謝、排泄、および毒性(ADME/毒性)プロファイルを達成するための戦略的な選択肢です .

作用機序

Target of Action

The primary target of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine is the kappa opioid receptor (KOR) in humans, rats, and mice . The compound has a high affinity for these receptors, with a 20-fold reduced affinity for human mu opioid receptors (MORs) and negligible affinity for delta opioid receptors .

Mode of Action

2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine acts as an antagonist at the KOR

Biochemical Pathways

It is known that the compound’s interaction with kor can influence the analgesic effects in the body

Result of Action

In rats, 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine has been shown to block KOR and MOR agonist-induced analgesia . This suggests that the compound could have potential applications in pain management.

Safety and Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements associated with it are H227, H314, and H335 . Precautionary measures include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, and P501 .

生化学分析

Biochemical Properties

2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, influencing their activity and function. For instance, it has been observed to interact with certain amine oxidases, which are responsible for the oxidative deamination of amines. This interaction can lead to changes in the levels of metabolites and affect metabolic flux .

Cellular Effects

The effects of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of certain signaling pathways, such as the cAMP pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals. Additionally, 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine can alter gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been found to inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. This inhibition can result in increased levels of neurotransmitters, thereby affecting neuronal signaling and function. Additionally, 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in metabolic pathways and cellular processes. Studies have shown that high doses of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine can result in toxic or adverse effects, such as oxidative stress and cellular damage. These effects are dose-dependent and highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. The compound is primarily metabolized by amine oxidases, which catalyze its oxidative deamination. This metabolic process leads to the formation of metabolites that can further participate in biochemical reactions. The interaction of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites .

Transport and Distribution

The transport and distribution of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that influence its localization and accumulation. The distribution of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine within tissues can affect its overall activity and function .

Subcellular Localization

The subcellular localization of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine can impact its interactions with other biomolecules and its overall biochemical effects .

特性

IUPAC Name |

2-methyl-1-pyrrolidin-1-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-8(2,9)7-10-5-3-4-6-10/h3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBKOGAZOXPSCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383332 | |

| Record name | 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34155-39-0 | |

| Record name | 2-Methyl-1-(pyrrolidin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1-(pyrrolidin-1-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Tert-butylcarbonyl)-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B1334537.png)

![2-ethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1334539.png)

![4-[2-[3-(3-Ethyl-1,3-benzothiazol-2-ylidene)-2-methylprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butan-2-yl sulfate](/img/structure/B1334565.png)